Lipophilicity and Molecular Weight vs. Non-Methylated Analog
The presence of a methyl group at the 6-position of 2-(4-chlorophenyl)-6-methylbenzoic acid results in a higher molecular weight (246.69 g/mol) and a calculated XLogP3 of 4.1 compared to its non-methylated analog 2-(4-chlorophenyl)benzoic acid (MW 232.66 g/mol, LogP not reported but expected to be lower due to reduced carbon count) [1][2]. This increase in lipophilicity and molecular bulk can be critical for optimizing binding interactions in hydrophobic enzyme pockets or for tuning the physicochemical properties of drug-like molecules.
| Evidence Dimension | Molecular Weight and Lipophilicity (LogP) |
|---|---|
| Target Compound Data | MW: 246.69 g/mol; XLogP3: 4.1 |
| Comparator Or Baseline | 2-(4-Chlorophenyl)benzoic acid (CAS 7079-15-4): MW 232.66 g/mol |
| Quantified Difference | MW: +14.03 g/mol; Lipophilicity: higher by 1 carbon unit (logP not directly reported for comparator) |
| Conditions | Calculated properties (PubChem, ChemicalBook) |
Why This Matters
This difference is essential for scientists optimizing lead compounds for improved membrane permeability or target engagement.
- [1] PubChem. 2-(4-Chlorophenyl)-6-methylbenzoic acid. PubChem CID 53225836. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1262005-97-9 (Accessed April 18, 2026). View Source
- [2] ChemSrc. 2-(4-Chlorophenyl)benzoic acid (CAS 7079-15-4). Available at: https://m.chemsrc.com/en/cas/7079-15-4 (Accessed April 18, 2026). View Source
